An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine
An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-[(4-Methylphenyl)methyl]piperidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
3-[(4-Methylphenyl)methyl]piperidine, also known as 3-(4-methylbenzyl)piperidine, is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2][3][4] The substitution at the 3-position with a 4-methylbenzyl group significantly influences its physicochemical and biological properties.
Physicochemical Data
Quantitative data for 3-[(4-Methylphenyl)methyl]piperidine is not widely available in public literature. Therefore, data for structurally related compounds are provided for reference and comparison.
Table 1: Physicochemical Properties of 3-[(4-Methylphenyl)methyl]piperidine and Related Compounds
| Property | Value for 3-[(4-Methylphenyl)methyl]piperidine | Value for Closely Related Compounds |
| IUPAC Name | 3-[(4-Methylphenyl)methyl]piperidine | N/A |
| Synonyms | 3-(4-Methylbenzyl)piperidine | N/A |
| CAS Number | 1335947-41-5 ((3S)-enantiomer)[5] | 626-56-2 (3-Methylpiperidine) |
| Molecular Formula | C₁₃H₁₉N[5] | C₆H₁₃N (3-Methylpiperidine) |
| Molecular Weight | 189.30 g/mol [5] | 99.17 g/mol (3-Methylpiperidine) |
| Molecular Weight (HCl salt) | 225.76 g/mol [6] | N/A |
| Physical Form | Solid (for HCl salt)[6] | Liquid (3-Methylpiperidine) |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Flash Point | Not applicable (for HCl salt)[6] | 21 °C (closed cup) (3-Methylpiperidine) |
| Solubility | Not available | Not available |
| InChI Key | KZFZRJGJCRIXLM-UHFFFAOYSA-N (for HCl salt)[6] | N/A |
Synthesis and Experimental Protocols
The synthesis of 3-[(4-Methylphenyl)methyl]piperidine can be achieved through several established synthetic routes for 3-substituted piperidines. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(4-methylbenzyl)pyridine.
General Synthesis Workflow
A plausible synthetic pathway involves two main stages: the synthesis of the intermediate 3-(4-methylbenzyl)pyridine and its subsequent reduction to the target piperidine derivative.
Caption: General workflow for the synthesis of 3-[(4-Methylphenyl)methyl]piperidine.
Detailed Experimental Protocol
The following is a representative experimental protocol based on established chemical transformations for the synthesis of 3-substituted piperidines.[7]
Stage 1: Synthesis of 3-(4-Methylbenzyl)pyridine
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Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-methylphenylmagnesium bromide (a Grignard reagent) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (4-methylphenyl)(pyridin-3-yl)methanol.
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Deoxygenation and Rearrangement: The crude alcohol intermediate is subjected to deoxygenation. A common method is a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst.[7]
Stage 2: Catalytic Hydrogenation to 3-[(4-Methylphenyl)methyl]piperidine
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Hydrogenation: The 3-(4-methylbenzyl)pyridine intermediate is dissolved in a suitable solvent, such as methanol or acetic acid. A hydrogenation catalyst, for instance, platinum oxide (PtO₂) or rhodium on carbon (Rh/C), is added to the solution.[8][9] The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (typically 50-70 bar) at a controlled temperature (e.g., 40-60 °C) for several hours.[9] The progress of the reaction is monitored by gas chromatography (GC) or TLC.
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Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-[(4-Methylphenyl)methyl]piperidine.
Biological Activity and Signaling Pathways
While specific biological data for 3-[(4-Methylphenyl)methyl]piperidine is limited in publicly accessible literature, the 3-substituted piperidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2] Derivatives of 3-substituted piperidines are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system and antifungal properties.[1][7]
Piperidine derivatives, in general, have been shown to modulate several critical signaling pathways implicated in various diseases, including cancer. These pathways include STAT-3, NF-κB, and PI3K/Akt. The modulation of these pathways can lead to the inhibition of cell proliferation, migration, and the induction of apoptosis in cancer cells.
Caption: General signaling pathways modulated by piperidine derivatives.
Safety and Handling
Table 2: GHS Hazard Information for 3-Methylpiperidine
| Hazard Category | GHS Classification | Precautionary Statements |
| Physical Hazards | Flammable Liquid (Category 2) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Health Hazards | Skin Irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | N/A | |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter | N/A |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Standard laboratory safety procedures should be strictly followed.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine, 3-[(4-methylphenyl)methyl]-, (3S)- | 1335947-41-5 [amp.chemicalbook.com]
- 6. 3-(4-Methyl-benzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
